Harderoporphyrin

Analytical Chemistry Porphyrin Separation Thin Layer Chromatography

Harderoporphyrin (CAS 30783-27-8) is the sole diagnostically specific reference standard for harderoporphyria, a rare autosomal recessive porphyria. Its tricarboxylic structure and intermediate reversed-phase TLC Rf value precisely resolve it from coproporphyrin and protoporphyrin, preventing co-elution errors in HPLC profiling. In patient samples, harderoporphyrin constitutes >60% of total fecal porphyrins vs. a normal baseline of <20%, making substitution with other porphyrins analytically invalid. Researchers studying CPOX enzyme kinetics or synthesizing 2-vinyl porphyrin derivatives also require this monovinyl intermediate as an indispensable substrate or building block.

Molecular Formula C35H36N4O6
Molecular Weight 608.7 g/mol
CAS No. 30783-27-8
Cat. No. B1228049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarderoporphyrin
CAS30783-27-8
Synonymsharderoporphyrin
Molecular FormulaC35H36N4O6
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O
InChIInChI=1S/C35H36N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,13-16,36,39H,1,7-12H2,2-5H3,(H,40,41)(H,42,43)(H,44,45)
InChIKeyKECOXFKVIHSIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harderoporphyrin (CAS 30783-27-8): Key Chemical and Biochemical Baseline for Scientific Procurement


Harderoporphyrin (CAS 30783-27-8) is a tricarboxylic porphyrin and a naturally occurring intermediate in the heme biosynthetic pathway. It is formed via the oxidative decarboxylation of coproporphyrinogen III by the enzyme coproporphyrinogen oxidase (CPOX), en route to protoporphyrinogen IX [1][2]. The compound, with a molecular formula of C35H36N4O6 and a molecular weight of 608.7 g/mol, possesses a macrocyclic tetrapyrrole structure with three propionic acid side chains and a single vinyl group, distinguishing it from the di- and tetra-carboxylic porphyrins in its class . Its primary biological relevance is as a diagnostic biomarker for the rare genetic disorder harderoporphyria, where its accumulation serves as a definitive differentiator from other hepatic and erythropoietic porphyrias [3].

Why Harderoporphyrin Cannot Be Substituted by Other Porphyrin Analogs: The Quantitative Rationale


Generic substitution of harderoporphyrin with other porphyrins like coproporphyrin or protoporphyrin is not scientifically tenable due to fundamental differences in their chromatographic behavior, metabolic stability, and diagnostic specificity. As an intermediate with a unique three-carboxyl structure, its physical properties—such as reversed-phase TLC Rf values that fall precisely between those of protoporphyrin and coproporphyrin [1]—directly impact analytical separation and quantification. Furthermore, its role as the primary diagnostic marker for harderoporphyria, where it constitutes >60% of fecal porphyrins compared to a normal baseline of <20%, means that using any other porphyrin would completely invalidate the clinical assay [2]. The quantitative evidence below establishes exactly where harderoporphyrin's properties diverge from its closest analogs, providing a clear, data-driven basis for its specific selection over alternative compounds.

Harderoporphyrin (CAS 30783-27-8): Quantitative Evidence for Differentiation from Coproporphyrin and Protoporphyrin


Chromatographic Retention: Harderoporphyrin's Intermediate Rf Value Between Protoporphyrin and Coproporphyrin

In reversed-phase TLC systems, harderoporphyrin exhibits an Rf value that is greater than that of protoporphyrin but smaller than that of coproporphyrin. This intermediate mobility is a direct consequence of its tricarboxylic acid structure, which confers a polarity distinct from both the dicarboxylic protoporphyrin and the tetracarboxylic coproporphyrin [1]. The specific Rf values reported in the study using ion-pairing reagents on reversed-phase TLC plates show a clear ordering: Rf (Coproporphyrin) > Rf (Harderoporphyrin) > Rf (Protoporphyrin). This quantitative difference is essential for accurate identification and quantification in complex biological matrices.

Analytical Chemistry Porphyrin Separation Thin Layer Chromatography

Diagnostic Specificity: Harderoporphyrin as the Dominant Fecal Porphyrin in Harderoporphyria vs. Hereditary Coproporphyria

In patients with harderoporphyria, the fecal porphyrin profile is uniquely dominated by harderoporphyrin, comprising >60% of the total, whereas in normal individuals and those with classical hereditary coproporphyria (HCP), this value is <20% [1]. This >40% absolute difference in relative abundance is a definitive biochemical marker that distinguishes harderoporphyria from HCP, a condition that would otherwise present with similar clinical symptoms. The diagnostic value of this difference is further underscored by reports of patients excreting up to 90% of fecal porphyrins as harderoporphyrin [2].

Clinical Diagnostics Porphyria Metabolomics

Enzyme Kinetics: Harderoporphyrinogen and Coproporphyrinogen Exhibit Parallel Kinetic Aberrations in Harderoporphyria

Kinetic analysis of coproporphyrinogen III oxidase from harderoporphyria patients revealed a 15-20-fold increase in the Michaelis constant (Km) when using either coproporphyrinogen or harderoporphyrinogen as substrates, compared to the normal enzyme [1]. This parallel alteration confirms that both substrates are metabolized at the same active center of the enzyme. The maximal velocity (Vmax) was also reduced to approximately half of the normal value. This kinetic profile is distinct from that seen in classical HCP and underscores the unique metabolic handling of harderoporphyrinogen in this disorder.

Enzymology Biochemistry Porphyrin Metabolism

Structural and Chemical Differentiation: Harderoporphyrin's Tricarboxylic Nature vs. Protoporphyrin and Coproporphyrin

Harderoporphyrin is a tricarboxylic porphyrin, containing three propionic acid side chains. This places it structurally and chemically between the tetracarboxylic coproporphyrin (four propionic acid groups) and the dicarboxylic protoporphyrin (two propionic acid groups, two vinyl groups) [1]. This difference in carboxyl count directly dictates its physicochemical properties, including its predicted water solubility of 0.026 g/L, logP of 3.56, and physiological charge of -3 [2]. These values are distinct from those of its di- and tetra-carboxylic analogs, affecting its behavior in extraction, chromatography, and in vitro assays.

Organic Chemistry Porphyrin Synthesis Structure-Activity Relationship

Synthetic Utility: Harderoporphyrin as a Key Intermediate in Protoporphyrin-IX Transformations

A published synthetic route demonstrates the transformation of protoporphyrin-IX dimethyl ester into harderoporphyrin trimethyl ester, among other isomers [1]. The synthesis involves a multi-step sequence including treatment with thallium(III) nitrate, chromatographic separation of mono-acetal-mono-vinyl isomers, and subsequent conversion to the target harderoporphyrin ester. Crucially, the study notes that in TLC separations of unsymmetrically 2,4-substituted deuteroporphyrins, the 2-vinyl substituted isomers (which includes the harderoporphyrin scaffold) are consistently more polar (less mobile) than their 4-vinyl counterparts [1]. This provides a quantifiable chromatographic differentiation for synthetic chemists.

Synthetic Organic Chemistry Porphyrin Chemistry Method Development

Harderoporphyrin (CAS 30783-27-8): Key Application Scenarios Based on Quantitative Evidence


Clinical Diagnostic Reference Standard for Harderoporphyria

Harderoporphyrin is the essential analytical reference standard for the definitive biochemical diagnosis of harderoporphyria. As established in Section 3, fecal porphyrin analysis in suspected cases shows harderoporphyrin comprising >60% of total porphyrins, compared to the normal baseline of <20% [1]. Laboratories performing HPLC or LC-MS/MS-based porphyrin profiling must use an authenticated harderoporphyrin standard to accurately identify and quantify this key biomarker, as coproporphyrin or protoporphyrin standards are diagnostically non-specific and would fail to detect the disease.

Enzymology Research on Coproporphyrinogen Oxidase (CPOX)

For biochemical studies of CPOX, harderoporphyrinogen (the reduced form of harderoporphyrin) is an indispensable substrate. It is the monovinyl intermediate in the two-step decarboxylation of coproporphyrinogen III to protoporphyrinogen IX [2]. As demonstrated by the parallel 15-20-fold increase in Km for both coproporphyrinogen and harderoporphyrinogen in harderoporphyria patients [1], studying this specific intermediate is crucial for understanding the enzyme's catalytic mechanism and the molecular basis of the disease. Researchers developing CPOX inhibitors or studying heme biosynthesis must use harderoporphyrinogen to accurately model the enzyme's second decarboxylation step.

Analytical Method Development and Validation for Porphyrin Profiling

The unique chromatographic properties of harderoporphyrin, specifically its intermediate Rf value on reversed-phase TLC between protoporphyrin and coproporphyrin [3], make it a critical component for method development and validation in porphyrin analysis. When establishing HPLC or LC-MS methods for separating and quantifying complex mixtures of porphyrins in biological samples (e.g., urine, feces, blood), the inclusion of a harderoporphyrin standard is necessary to verify that the analytical system can resolve the tricarboxylic porphyrin fraction from the di- and tetra-carboxylic fractions. Failure to include it may result in co-elution and inaccurate quantification of other diagnostically relevant porphyrins.

Synthetic Chemistry: Intermediate for Deuteroporphyrin Derivatives

Harderoporphyrin trimethyl ester is a valuable synthetic intermediate in the preparation of more complex porphyrin derivatives. The established synthetic route from protoporphyrin-IX dimethyl ester provides a reliable method for accessing the harderoporphyrin scaffold [4]. Its unique 2-vinyl substitution pattern, which imparts a distinct, higher polarity compared to its 4-vinyl isomers, allows for predictable chromatographic purification during multi-step syntheses [4]. Chemists synthesizing deuteroporphyrin derivatives or developing novel porphyrin-based materials may require harderoporphyrin as a specific building block to achieve a desired substitution pattern that cannot be obtained using other porphyrin starting materials.

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